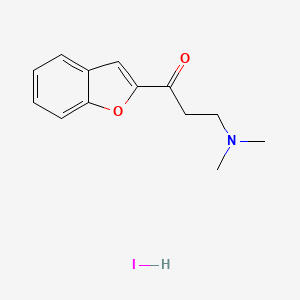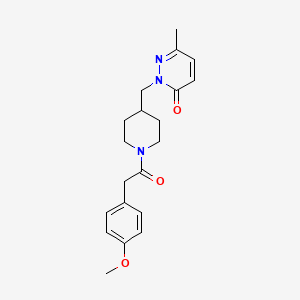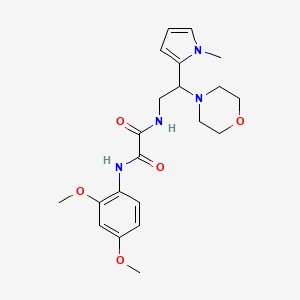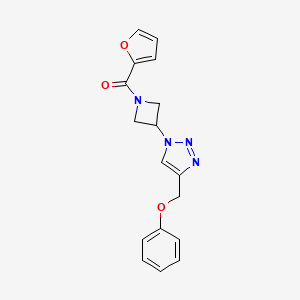![molecular formula C17H14FN3O2 B2624177 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide CAS No. 941923-49-5](/img/structure/B2624177.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide, commonly known as DPA-714, is a novel and potent ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is highly expressed in activated microglia and astrocytes in the brain, making it a promising target for neuroinflammation and neurodegenerative diseases.
Mechanism of Action
DPA-714 binds to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide, a protein that is involved in the regulation of mitochondrial function, cholesterol transport, and apoptosis. This compound is upregulated in activated microglia and astrocytes in response to brain injury or inflammation. By binding to this compound, DPA-714 can modulate the immune response and reduce neuroinflammation.
Biochemical and Physiological Effects
DPA-714 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce oxidative stress and improve mitochondrial function. In animal models of neurological disorders, DPA-714 has been shown to improve cognitive function, reduce neuroinflammation, and promote neuroprotection.
Advantages and Limitations for Lab Experiments
DPA-714 has several advantages for laboratory experiments. It is a highly specific ligand for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide, which allows for accurate measurement of this compound expression and function. It has also been shown to be safe and well-tolerated in clinical trials. However, there are some limitations to its use in laboratory experiments. DPA-714 has a relatively short half-life, which may limit its efficacy in some experiments. It is also expensive and may not be readily available in some laboratories.
Future Directions
There are several future directions for research on DPA-714. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, there is ongoing research on the development of new N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide ligands with improved efficacy and pharmacokinetic properties. Overall, DPA-714 is a promising compound with potential applications in a wide range of neurological disorders.
Synthesis Methods
DPA-714 is synthesized through a multi-step process, involving the reaction of 2-fluorobenzoyl chloride with 2-amino-5,7-dimethylpyrido[1,2-a]pyrimidine, followed by the reaction with dimethylformamide dimethyl acetal and hydrolysis to obtain the final product.
Scientific Research Applications
DPA-714 has been extensively studied in preclinical and clinical settings for its potential use in various neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke. It has been shown to have anti-inflammatory and neuroprotective effects by reducing microglial activation and oxidative stress.
properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-10-7-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-5-3-4-6-13(12)18/h3-9H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBBMFQVHTUDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CC=C3F)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2624094.png)
![ethyl 3-cyano-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2624095.png)


![2-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B2624099.png)

![1-(2,5-difluorophenyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]methanesulfonamide](/img/structure/B2624102.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2624108.png)


![3-[(2-Chloro-6-fluorobenzyl)thio]-6-pyridin-2-ylpyridazine](/img/structure/B2624113.png)
